AG 556 vs. AG 1478: Cell Cycle Arrest Profiles
While AG 1478 is a more potent EGFR kinase inhibitor (IC50 = 3 nM), AG 556 and AG 555 uniquely arrest 85% of cells at late G1 phase, an effect not observed with AG 1478 [1]. This indicates a distinct, EGFR-independent mechanism of action for AG 556 related to Cdk2 inhibition, which is critical for studies focused on cell cycle checkpoints rather than direct receptor blockade.
| Evidence Dimension | Cell cycle arrest (percentage of cells in G1 phase) |
|---|---|
| Target Compound Data | Arrest 85% of cells at late G1 |
| Comparator Or Baseline | AG 1478: No arrest during G1 phase |
| Quantified Difference | Qualitative difference in cell cycle arrest profile; AG 556/AG 555 induces G1 arrest, AG 1478 does not. |
| Conditions | Cell-free systems and intact cells; study of Cdk2 activation and DNA synthesis inhibition. |
Why This Matters
This differentiation proves that AG 556's biological activity extends beyond simple EGFR inhibition, making it a specific tool for studying cell cycle regulation, whereas AG 1478 is a selective EGFR kinase inhibitor.
- [1] Osherov, N., Gazit, A., Gilon, C., & Levitzki, A. (1993). Selective inhibition of the EGF and HER2/Neu receptors by Tyrphostins. J. Biol. Chem., 268(15), 11134-11142. PMID: 8098709. View Source
